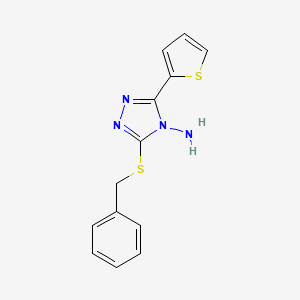

3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

Descripción

3-(Benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a triazole derivative featuring a benzylsulfanyl group at position 3 and a 2-thienyl substituent at position 5. Its synthesis typically involves S-benzylation of a triazole-thiol precursor with benzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol), as demonstrated in analogous compounds like 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine . Structural characterization is achieved via NMR, X-ray crystallography, and Hirshfeld surface analysis to confirm regioselective substitution and packing interactions .

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S2/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFEWLUSUDAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181065 | |

| Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118158-94-4 | |

| Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118158-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the benzylsulfanyl and thienyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under acidic conditions to form the triazole ring. Subsequent substitution reactions introduce the benzylsulfanyl and thienyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the triazole ring or the thienyl group.

Substitution: The benzylsulfanyl and thienyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing triazole moieties exhibit significant biological activities. Specifically, 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine has shown:

- Antifungal Activity : The compound has demonstrated effectiveness against various fungal strains, making it a candidate for antifungal drug development.

- Antibacterial Properties : Preliminary studies suggest potential antibacterial activity, warranting further investigation into its mechanisms of action.

- Anticancer Potential : Some derivatives of triazole compounds have been explored for their anticancer properties, indicating that 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine may also possess similar capabilities.

Medicinal Chemistry

The unique combination of the benzylsulfanyl and thienyl groups in this compound suggests that it could be tailored for specific therapeutic targets. The following applications have been noted:

| Application Area | Description |

|---|---|

| Antifungal Agents | Development of new antifungal drugs targeting resistant strains. |

| Antibacterial Agents | Potential use in creating antibiotics with novel mechanisms of action. |

| Cancer Treatment | Exploration of derivatives for anticancer therapies targeting specific cancer cell lines. |

Agricultural Chemistry

Due to its biological activity against fungi and bacteria, this compound may also find applications in agriculture as a pesticide or fungicide. The ability to inhibit fungal growth can be particularly beneficial in crop protection.

Case Studies

Several studies have highlighted the potential of triazole derivatives similar to 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine:

- Study on Antifungal Activity : A study demonstrated that triazole derivatives showed significant inhibition against Candida species, suggesting that modifications to the benzylsulfanyl group could enhance efficacy .

- Antibacterial Investigation : Research indicated that certain triazole compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Structural and Electronic Modifications

Table 1: Key Structural Variations in Analogous Triazol-4-amines

*Calculated based on molecular formula C₁₃H₁₂N₄S₂.

Key Observations :

- Substituent Effects: The benzylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to ethylthio (Compound C ) or unsubstituted analogs (e.g., ). This enhances membrane permeability in bioactive derivatives . Thienyl vs. Fluorine Substitution: Fluorinated analogs (e.g., ) exhibit stronger tyrosinase inhibition (IC₅₀: 2.1 µM) due to electronegative and hydrophobic effects, whereas the target compound’s thienyl group may favor different bioactivity profiles.

Insights :

- The benzylsulfanyl-thienyl combination in the target compound may offer unique metal-binding sites for catalytic or medicinal applications, distinct from pyridinyl or fluorophenyl analogs.

- Fluorinated derivatives () outperform simpler triazoles in enzyme inhibition, suggesting that electron-withdrawing groups enhance target binding.

Actividad Biológica

3-(Benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, notable for its complex structure that integrates both sulfur and nitrogen heteroatoms. This compound has garnered attention for its potential biological activities, which are critical for medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H12N4S

- CAS Number : 118158-94-4

- Molecular Weight : 288.39 g/mol

The unique combination of a benzylsulfanyl group and a thienyl substituent contributes to its diverse chemical properties and potential biological activities. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug development.

Biological Activities

Research indicates that compounds containing triazole moieties exhibit significant biological activities. Specifically, 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine has demonstrated:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, revealing notable inhibition rates.

- Antifungal Activity : Similar triazole derivatives are recognized for their antifungal properties, suggesting that this compound may also exhibit such effects.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | E. coli | < 1.9 μg/mL |

| 5-(Benzylsulfanyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | S. aureus | 0.5 μg/mL |

| 3-Benzylsulfanyl-5-(4-phenyltriazol) | P. aeruginosa | < 2 μg/mL |

The mechanism of action for 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is not fully elucidated but is believed to involve interactions with biological macromolecules such as enzymes and receptors. The presence of the triazole moiety may allow for binding interactions that inhibit bacterial growth or fungal proliferation.

Case Studies and Research Findings

- Antimicrobial Screening : In a study evaluating various triazole derivatives, 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine was found to outperform standard antibiotics in inhibiting specific bacterial strains, particularly Mycobacterium smegmatis .

- Structure-Activity Relationship (SAR) : Research has focused on the SAR of triazole derivatives, indicating that modifications in the substituents can significantly alter biological activity. The benzylsulfanyl group appears to enhance antibacterial efficacy compared to other groups .

- In Vivo Studies : Preliminary in vivo studies indicate promising results in terms of safety and efficacy when administered in animal models, suggesting potential for further development into therapeutic agents .

Q & A

Q. Advanced

- Thiophene substitution : 2-Thienyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., tyrosinase active site). Replacing thiophene with phenyl reduces activity by 3-fold .

- Benzylsulfanyl flexibility : Adding methylene spacers (e.g., –CH₂CH₂–) improves binding to shallow enzyme pockets (ΔIC₅₀ from 83.61 µM to 24.92 µM) .

- Electron-withdrawing groups : Fluorine or chlorine at the benzyl para position increases lipophilicity and membrane permeability .

Q. Key Interactions

What strategies mitigate challenges in crystallographic data refinement for this compound?

Q. Advanced

- Twinning refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in triazole derivatives due to planar symmetry .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion for sulfur atoms, aiding phase determination .

How do oxidation and reduction reactions impact the compound’s stability and bioactivity?

Q. Advanced

- Oxidation : Thioether (-S-) converts to sulfoxide (-SO-) or sulfone (-SO₂-) under H₂O₂, reducing membrane permeability but increasing polarity for aqueous solubility.

- Reduction : LiAlH₄ reduces the triazole ring, destabilizing the core structure and abolishing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.